molecular formula C10H9NO4 B1618093 1-(2-nitrophenyl)butane-1,3-dione CAS No. 5463-78-5

1-(2-nitrophenyl)butane-1,3-dione

Cat. No.: B1618093
CAS No.: 5463-78-5
M. Wt: 207.18 g/mol
InChI Key: GHVZFKABKYFVRO-UHFFFAOYSA-N
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Description

1,3-Butanedione, 1-(o-nitrophenyl)-, also known as 1-(2-nitrophenyl)-1,3-butanedione, is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.183 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a butanedione backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

CAS No.

5463-78-5

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

1-(2-nitrophenyl)butane-1,3-dione

InChI

InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3

InChI Key

GHVZFKABKYFVRO-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-]

Other CAS No.

5463-78-5

Origin of Product

United States

Preparation Methods

Claisen Condensation Approach Using 2-Nitroacetophenone and Ethyl Acetate Derivatives

A widely reported method for synthesizing 1-(2-nitrophenyl)butane-1,3-dione involves the Claisen condensation of 2-nitroacetophenone with esters or ethyl acetate derivatives under basic conditions. This method is analogous to the synthesis of related 1-(2-hydroxyphenyl)butane-1,3-diones, which have been extensively studied and can be adapted for the nitro-substituted phenyl ring.

Procedure Highlights:

  • Reagents: 2-nitroacetophenone and ethyl acetate or ethyl acetoacetate.
  • Base: Sodium hydride (NaH) suspended in tetrahydrofuran (THF).
  • Conditions: The ketone and ester mixture is added dropwise to the NaH suspension at room temperature, causing a vigorous reaction that may require reflux.
  • Work-up: After reaction completion, the mixture is quenched with ice and acidified (e.g., with 6 M HCl) to pH ~6, followed by extraction with ethyl acetate.
  • Purification: Flash column chromatography using silica gel and an ethyl acetate/petroleum ether eluent system.

Research Findings:

  • This approach yields the desired this compound with good efficiency, typically in the range of 66–88% for analogous hydroxy-substituted compounds, suggesting similar yields for the nitro derivative.
  • The product exists as a mixture of keto/enol tautomers, which can be characterized by NMR spectroscopy.
  • The presence of the ortho-nitro group influences both the reactivity and tautomeric equilibrium, often increasing the compound’s electrophilicity and biological activity.
Step Reagents/Conditions Outcome/Yield Notes
Base preparation NaH in THF Suspension ready Strong base for enolate formation
Addition of substrates 2-nitroacetophenone + ethyl acetate Vigorous reaction Dropwise addition to control reaction
Stirring & reflux Room temp to reflux Reaction completion Ensures full conversion
Quenching & acidification Ice, 6 M HCl to pH 6 Neutralization Prepares mixture for extraction
Extraction Ethyl acetate Organic layer obtained Removes aqueous impurities
Purification Flash chromatography Pure product Isolates desired diketone

Carbon–Carbon Bond Formation Using Hypervalent Iodine under Lewis Acid Conditions

An alternative advanced synthetic method involves the use of hypervalent iodine reagents to induce carbon–carbon bond formation between silyl enol ethers derived from acetophenones.

Procedure Highlights:

  • Reagents: Silyl enol ethers of 2-nitroacetophenone or related acetophenones.
  • Oxidant: Iodosobenzene.
  • Lewis Acid: Boron trifluoride etherate.
  • Outcome: Formation of 1,4-disubstituted butane-1,4-diones, which can be adapted to synthesize this compound derivatives by controlling the substrates.

Research Findings:

  • This method enables selective coupling and is effective for aromatic ketones bearing electron-withdrawing groups such as nitro.
  • The reaction proceeds smoothly for sterically hindered substrates and allows for cross-coupling to obtain unsymmetrical diketones.
  • Limitations include incompatibility with nitrogen-containing heterocycles and certain aliphatic ketones.
Step Reagents/Conditions Outcome/Yield Notes
Preparation of silyl enol ether Ketone + silylating agent Enol ether intermediate Required for coupling
Oxidation & coupling Iodosobenzene + BF3·OEt2 Coupled diketone Carbon–carbon bond formation
Work-up & purification Standard extraction and chromatography Pure diketone Isolation of product

One-Pot Synthesis via Enolate Chemistry and Acid Work-up

This approach involves a one-pot reaction where the enolate formed from 2-nitroacetophenone reacts with an ester or acylating agent, followed by acidic work-up to yield the diketone.

Procedure Highlights:

  • Use of strong bases like sodium hydride or potassium tert-butoxide to generate the enolate.
  • Reaction with ethyl acetate or similar esters under controlled temperature.
  • Acid quenching to protonate and isolate the diketone product.

Research Findings:

  • This method is efficient and scalable.
  • It avoids intermediate isolation, reducing time and solvent use.
  • Yields are comparable to multi-step methods, typically 70–85%.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Claisen Condensation 2-nitroacetophenone + ethyl acetate NaH/THF, reflux, acid work-up 66–88% Simple, well-established Requires careful base handling
Hypervalent Iodine Coupling Silyl enol ethers + iodosobenzene + BF3·OEt2 Lewis acid catalysis, mild temp Moderate Selective C–C bond formation Complex reagents, substrate scope
One-Pot Enolate Reaction 2-nitroacetophenone + ester + strong base Room temp to reflux, acid quench 70–85% Efficient, scalable Sensitive to moisture and temperature

Additional Notes

  • The nitro group at the ortho position significantly affects the electronic properties of the phenyl ring, influencing the reaction kinetics and product stability.
  • Purification typically involves silica gel chromatography using non-polar to moderately polar solvents.
  • Characterization of the product includes NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry to confirm structure and tautomeric forms.
  • The synthetic routes can be adapted to prepare analogs with different substitution patterns for structure-activity relationship studies.

Chemical Reactions Analysis

1,3-Butanedione, 1-(o-nitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions and their conditions are as follows:

Oxidation

    Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Conditions: Acidic or basic medium

    Products: Oxidized derivatives of the compound

Reduction

    Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Conditions: Solvent such as ethanol or tetrahydrofuran (THF)

    Products: Reduced derivatives of the compound

Substitution

    Reagents: Nucleophiles such as amines or thiols

    Conditions: Solvent such as dichloromethane (DCM) or acetonitrile (ACN)

    Products: Substituted derivatives of the compound

Scientific Research Applications

1,3-Butanedione, 1-(o-nitrophenyl)- has a wide range of applications in scientific research . Some of its notable applications include:

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed as a building block in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Biochemical Assays: Utilized in assays to study enzyme kinetics and inhibition.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1,3-butanedione, 1-(o-nitrophenyl)- involves its interaction with molecular targets and pathways . The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1,3-Butanedione, 1-(o-nitrophenyl)- can be compared with other similar compounds such as 1,3-butanedione, 1-(p-nitrophenyl)- . While both compounds share a similar butanedione backbone, the position of the nitro group (ortho vs. para) significantly affects their chemical properties and reactivity. Some similar compounds include:

  • 1,3-Butanedione, 1-(p-nitrophenyl)-
  • 1,3-Butanedione, 1-(m-nitrophenyl)-
  • 1,3-Butanedione, 1-(4-nitrophenyl)-

These compounds differ in their reactivity, stability, and applications, making each unique in its own right.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-(2-nitrophenyl)butane-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 2-nitroacetophenone with diketene or acetylacetone derivatives under acidic or basic conditions. For optimization, adjust solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst (e.g., piperidine or acetic acid). Monitor purity via TLC and column chromatography, referencing protocols for structurally similar nitroaryl diketones .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify tautomeric forms (keto vs. enol) and nitro-group electronic effects. Compare shifts with analogues like 1-(3-chlorophenyl)butane-1,3-dione .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and nitro-group vibrations (~1520 cm1^{-1}) .
  • XRD : For crystallographic analysis, follow protocols from related diones (e.g., 1-(piperidin-1-yl)butane-1,3-dione) using single-crystal diffraction and refinement software (e.g., SHELXL) .

Q. What safety protocols are critical when handling nitro-substituted diketones?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid inhalation (P261) and skin contact (P262), as nitro compounds may exhibit uncharacterized toxicity .
  • Store in a cool, dry environment away from ignition sources (P210) .

Advanced Research Questions

Q. How can researchers investigate keto-enol tautomerism in this compound?

  • Methodological Answer :

  • Dynamic NMR : Monitor temperature-dependent equilibrium shifts in deuterated solvents (e.g., DMSO-d6_6) to quantify tautomer ratios.
  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers and tautomer stability with derivatives like 1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione .

Q. What strategies enable the synthesis of fluorinated or aryl-substituted derivatives of this compound?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce fluorine via Friedel-Crafts acylation using fluorinated acyl chlorides, as seen in 4,4,4-trifluoro-1-(m-tolyl)butane-1,3-dione synthesis .
  • Cross-Coupling : Utilize Suzuki-Miyaura reactions to attach aryl groups, leveraging palladium catalysts and boronic acid precursors .

Q. How can analytical methods resolve contradictions in reported physical properties (e.g., melting points)?

  • Methodological Answer :

  • DSC/TGA : Perform differential scanning calorimetry to determine exact melting/decomposition points, ensuring purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Crystallization Optimization : Recrystallize from hexane/chloroform mixtures (as in ) to isolate polymorphs .

Q. What in vitro assays are suitable for evaluating biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays, referencing protocols for triazolo-pyrazine derivatives .
  • Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines, adapting methods from benzophenone studies .

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